molecular formula C23H17NO5 B11684312 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide

Cat. No.: B11684312
M. Wt: 387.4 g/mol
InChI Key: OAVRTXFIBDOFBA-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, and a benzamide moiety substituted with two methoxy groups at positions 3 and 5. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of the ketone groups can lead to the formation of hydroxyanthracene derivatives.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of methoxy groups.

    1-aminoanthraquinone: The parent compound used in the synthesis of various anthraquinone derivatives.

    3,5-dimethoxybenzoyl chloride: A key reagent used in the synthesis of the target compound.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,5-dimethoxybenzamide is unique due to the presence of both the anthraquinone core and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H17NO5/c1-28-14-10-13(11-15(12-14)29-2)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-12H,1-2H3,(H,24,27)

InChI Key

OAVRTXFIBDOFBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)OC

Origin of Product

United States

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